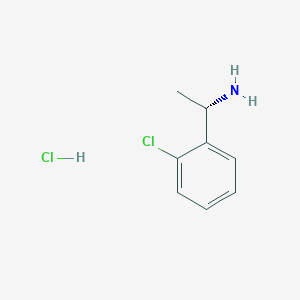

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(2-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBDAZNBHBGAOB-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398109-11-9 | |

| Record name | (S)-1-(2-chlorophenyl)ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is (S)-1-(2-Chlorophenyl)ethanamine hydrochloride

An In-depth Technical Guide to (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride for Advanced Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical chiral building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, chiral resolution, analytical quality control, and applications, grounding all claims in authoritative scientific principles.

Strategic Overview: The Importance of a Chiral Intermediate

This compound is a chiral primary amine, valued not as a final active pharmaceutical ingredient (API), but as a highly specific starting material or intermediate. Its significance lies in the precise three-dimensional arrangement of its atoms—the (S)-enantiomer. In drug development, the chirality of a molecule is paramount; often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. The use of enantiomerically pure building blocks like this one is a cornerstone of asymmetric synthesis, enabling the construction of complex, single-enantiomer APIs with greater efficiency and safety.

The presence of the 2-chlorophenyl group provides a specific steric and electronic profile, which can be crucial for the target molecule's interaction with biological systems like enzymes or receptors. The primary amine serves as a versatile chemical handle for a wide array of subsequent chemical transformations, including amide bond formation, reductive amination, and N-alkylation. This guide will elucidate the key technical considerations for utilizing this compound effectively in a research and development setting.

Physicochemical Properties and Specifications

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is a solid material under standard conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 1398109-11-9 | [2][3][4] |

| Molecular Formula | C₈H₁₁Cl₂N | [1][2][4] |

| Molecular Weight | 192.09 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | 2-8°C or Room Temperature | [2] |

| InChIKey | ZNBDAZNBHBGAOB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C--INVALID-LINK--N.Cl | [4] |

The hydrochloride salt form is intentionally used to enhance the compound's stability and ease of handling compared to the free base, which is a volatile liquid. As an amine salt, it is generally expected to be soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.

Core Methodology: Synthesis and Chiral Resolution

The synthesis of an enantiomerically pure compound such as this compound is a two-stage process: first, the creation of the racemic mixture, and second, the critical step of separating the desired (S)-enantiomer from the (R)-enantiomer.

Part A: Synthesis of Racemic 1-(2-Chlorophenyl)ethanamine

A common and efficient method for synthesizing the racemic base is the reductive amination of 2'-chloroacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Protocol: Reductive Amination for Racemic Synthesis

-

Reaction Setup: To a solution of 2'-chloroacetophenone in a suitable solvent (e.g., methanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reduction: Once imine formation is substantial, introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine in the presence of the ketone. Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Pd/C or Raney Nickel) under a hydrogen atmosphere can be employed.

-

Workup and Isolation: After the reaction is complete, quench the reaction carefully (e.g., with dilute acid if using borohydride reagents). Adjust the pH to basic (pH > 10) with an aqueous base like sodium hydroxide to deprotonate the amine hydrochloride. Extract the free amine base into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the racemic 1-(2-chlorophenyl)ethanamine free base.

Causality Behind Choices:

-

Solvent: Methanol is a common choice as it effectively dissolves both the ketone and the ammonia source.

-

Reducing Agent: NaBH₃CN is effective at a slightly acidic pH, which favors imine formation without significantly reducing the starting ketone. Catalytic hydrogenation is a "cleaner" method as it avoids boron waste streams but requires specialized pressure equipment.

Caption: Reductive amination of 2'-chloroacetophenone.

Part B: The Critical Step - Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[5] For chiral amines, the most industrially viable and common method is the formation of diastereomeric salts using a chiral acid.[6] Enantiomers have identical physical properties, making them inseparable by standard techniques. However, when they react with a single enantiomer of a chiral resolving agent, they form diastereomers. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[5]

Protocol: Chiral Resolution with (R,R)-Tartaric Acid Derivative

-

Salt Formation: Dissolve the racemic 1-(2-chlorophenyl)ethanamine free base in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or isopropanol). In a separate vessel, dissolve approximately 0.5 molar equivalents of a chiral resolving agent, such as (R,R)-tartaric acid or a derivative like Di-p-toluoyl-(R,R)-tartaric acid, in the same solvent.

-

Expert Insight: Using 0.5 equivalents of the resolving agent is often most efficient. The goal is to selectively crystallize the salt of one enantiomer, leaving the other enantiomer in the solution (the mother liquor).

-

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should begin to precipitate. The process can be aided by slow cooling, controlling the rate of addition, or seeding with a small crystal of the desired salt.

-

Isolation of Diastereomer: Allow the crystallization to proceed for a sufficient time (can be hours to days) to maximize yield and purity. Collect the precipitated solid by filtration and wash it with a small amount of cold solvent to remove impurities from the mother liquor.

-

Liberation of the Free Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 2M NaOH) and stir until the solid dissolves. This neutralizes the chiral acid and liberates the free (S)-amine into the organic layer.

-

Final Salt Formation: Separate the organic layer, dry it (e.g., over Na₂SO₄), and filter. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether. The this compound will precipitate.

-

Final Product: Collect the final hydrochloride salt by filtration, wash with a non-polar solvent (e.g., hexane or ether) to remove residual impurities, and dry under vacuum.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Quality Control (QC)

Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product.

| QC Test | Method | Purpose & Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure. The proton and carbon spectra should match the expected signals, including characteristic aromatic splitting patterns and aliphatic shifts.[7][8] |

| Identity | FT-IR Spectroscopy | Confirms the presence of key functional groups (e.g., N-H stretches for the amine, aromatic C-H and C=C bands).[9] |

| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the free base after loss of HCl.[7] |

| Chemical Purity | HPLC-UV | Quantifies the amount of the desired compound relative to any chemical impurities. A purity of >97% is common. |

| Enantiomeric Purity | Chiral HPLC | This is the critical test. It separates and quantifies the (S)- and (R)-enantiomers. The result is reported as enantiomeric excess (e.e.), which should typically be >99%. |

Protocol: Chiral HPLC Method Development Outline

-

Column Selection: Choose a chiral stationary phase (CSP) known to be effective for primary amines. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are excellent starting points.

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine, DEA) are often required to improve peak shape by masking active sites on the silica support.

-

Reversed Phase: Use mixtures of water/buffers with acetonitrile or methanol.

-

-

Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks in a reasonable run time.

-

Validation: Validate the method for linearity, accuracy, and precision according to standard guidelines.[10]

Applications in Advanced Synthesis

This compound serves as a cornerstone for constructing more complex molecules where the stereocenter it provides is maintained throughout the synthesis. Its utility is prominent in fields targeting the central nervous system and in oncology.[11][12]

Caption: Role as a starting material in a multi-step API synthesis.

The specific (S)-configuration and the 2-chloro substituent are designed to fit into a specific binding pocket of a biological target. By starting with this pure enantiomer, chemists avoid a late-stage, often difficult, chiral separation of the final API and eliminate the need to test the biological activity of the unwanted enantiomer.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, general precautions for related amine hydrochlorides apply.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2][14] Storage at 2-8°C is recommended by some suppliers to maximize long-term stability.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the precise, efficient, and safe synthesis of next-generation pharmaceuticals. Its value is defined by its stereochemical purity, a critical attribute that is achieved through a well-controlled process of synthesis and chiral resolution. A thorough understanding of its properties, analytical characterization, and safe handling is essential for any researcher or organization aiming to leverage this key intermediate in the competitive landscape of drug discovery and development.

References

- 1. 1-(2-Chlorophenyl)ethanamine HCl | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. kewelchem.com [kewelchem.com]

- 4. This compound | 1398109-11-9 | YFC10911 [biosynth.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pharmtech.com [pharmtech.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fishersci.com [fishersci.com]

- 15. shepherd.edu [shepherd.edu]

An In-depth Technical Guide to the Physical Properties of (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. Its stereospecific structure makes it a valuable building block in the asymmetric synthesis of complex molecular targets. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, formulation development, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, including its chemical identity, and known physical attributes. The guide also outlines standard experimental protocols for the determination of these properties, ensuring scientific rigor and reproducibility.

Chemical Identity and Structure

This compound is the hydrochloride salt of the chiral primary amine (S)-1-(2-Chlorophenyl)ethanamine. The presence of a chiral center at the carbon atom adjacent to the amino group is a key structural feature, dictating its application in stereoselective synthesis.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1398109-11-9 | [1] |

| Molecular Formula | C₈H₁₁Cl₂N | [1][2][3] |

| Molecular Weight | 192.09 g/mol | [1][3] |

| Canonical SMILES | C--INVALID-LINK--N.Cl | [3] |

| InChI Key | ZNBDAZNBHBGAOB-UHFFFAOYSA-N | [2] |

Core Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions.

Physical Appearance

This compound is typically supplied as a solid.[2] The color and exact crystalline form can vary depending on the purity and the method of preparation.

Melting Point

The melting point is a crucial indicator of purity. While specific experimental data for the melting point of this compound is not widely published in readily accessible literature, a related compound, 1-(2-Chlorophenyl)piperazine hydrochloride, has a documented melting point of 160-163 °C (decomposes).[4] It is important to experimentally determine the melting point for the specific batch of this compound being used.

Solubility

The solubility of a compound dictates its utility in various solvent systems for reactions, purification, and formulation. As the hydrochloride salt of an amine, this compound is expected to exhibit good solubility in polar protic solvents. A related compound, (S)-1-(2-Chlorophenyl)ethanol, is described as slightly soluble in water.[5]

Table 2: Predicted and Observed Solubility Behavior

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | Amine hydrochloride salts are generally water-soluble due to the ionic nature of the ammonium chloride group. |

| Methanol | Soluble | Polar protic nature of methanol facilitates the dissolution of ionic compounds. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should enable dissolution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Toluene | Sparingly Soluble to Insoluble | The non-polar nature of toluene is not conducive to dissolving ionic salts. |

| Hexanes | Insoluble | A non-polar solvent that will not effectively solvate the ionic hydrochloride salt. |

Note: The table provides predicted solubility based on general chemical principles. Experimental verification is essential.

Storage and Stability

For maintaining the integrity of the compound, proper storage is crucial. Commercial suppliers recommend storing this compound at 2-8°C.[1] This suggests that the compound may be sensitive to higher temperatures or prolonged exposure to ambient conditions.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic protons will likely appear as a complex multiplet in the range of 7.2-7.6 ppm. The methine proton, being adjacent to the aromatic ring and the ammonium group, would likely be a quartet deshielded to around 4.5-5.0 ppm. The methyl protons would appear as a doublet further upfield, likely in the 1.5-2.0 ppm range, coupled to the methine proton. The ammonium protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon bearing the chlorine atom being significantly influenced. The chiral methine carbon is expected in the 50-60 ppm range, and the methyl carbon should appear at a higher field, around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ characteristic of an ammonium salt.

-

C-H stretching (aromatic and aliphatic): Sharp peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the 1000-1200 cm⁻¹ region.

-

C-Cl stretching: In the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl. The expected molecular ion peak for the free amine (C₈H₁₀ClN) would be at m/z 155.05. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Experimental Protocols for Physical Property Determination

To ensure the quality and consistency of this compound for research and development, the following experimental protocols are recommended.

Melting Point Determination

Apparatus: Digital melting point apparatus. Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range should be narrow for a pure compound.

Solubility Assessment

Apparatus: Vials, magnetic stirrer, analytical balance. Procedure (for quantitative determination):

-

Add a known mass (e.g., 10 mg) of this compound to a vial.

-

Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol).

-

Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect for any undissolved solid.

-

If the solid has completely dissolved, add more solute in known increments until a saturated solution is obtained.

-

If a saturated solution is formed, carefully filter the solution to remove any undissolved solid.

-

Analyze a known volume of the clear supernatant by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve) to determine the concentration of the dissolved compound.

Analytical Workflow for Purity and Identity

A robust analytical workflow is essential for the quality control of this compound.

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[6][7] Its stereochemically defined center is incorporated into larger molecules to achieve specific interactions with biological targets, which is a fundamental principle in modern drug design. The 2-chlorophenyl moiety can also play a significant role in modulating the pharmacological properties of the final active pharmaceutical ingredient (API), such as binding affinity and metabolic stability.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a framework for its experimental characterization. While some physical constants like a precise melting point and quantitative solubility data are not yet widely published, the provided protocols and expected analytical features offer a solid foundation for researchers. The importance of this chiral amine as a building block in pharmaceutical synthesis underscores the need for rigorous physical and chemical characterization to ensure the quality and efficacy of the resulting therapeutic agents.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 1-(2-Chlorophenyl)ethanamine HCl | CymitQuimica [cymitquimica.com]

- 3. This compound | 1398109-11-9 | YFC10911 [biosynth.com]

- 4. 41202-32-8 CAS MSDS (1-(2-Chlorophenyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (S)-1-(2-Chlorophenyl)ethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride: Structure, Stereochemistry, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a versatile building block in the synthesis of complex molecular architectures. Its utility is underscored by the presence of a stereogenic center, which imparts specific three-dimensional orientations crucial for pharmacological activity. This guide provides a comprehensive technical overview of its chemical structure, the principles governing its stereochemistry, methods for its enantioselective synthesis, and its application in drug discovery, with a focus on providing actionable insights for laboratory and development settings.

Chemical Structure and Properties

This compound is the hydrochloride salt of the (S)-enantiomer of 1-(2-chlorophenyl)ethanamine. The presence of the chlorine atom on the phenyl ring and the amine group on the ethyl chain are key features that dictate its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁Cl₂N | [1][2] |

| Molecular Weight | 192.08 g/mol | [1][2] |

| CAS Number | 1398109-11-9 | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

The Critical Role of Stereochemistry

The defining feature of (S)-1-(2-Chlorophenyl)ethanamine is its chirality. The carbon atom attached to the phenyl ring, the methyl group, the amine group, and a hydrogen atom is a stereocenter. This results in two non-superimposable mirror images, the (S) and (R) enantiomers. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the ability to selectively synthesize and characterize the (S)-enantiomer is of paramount importance.

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules

The designation of the stereocenter as (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach assigns priorities to the four substituents attached to the chiral center based on atomic number.

Step-by-step assignment for (S)-1-(2-Chlorophenyl)ethanamine:

-

Identify the chiral center: The carbon atom bonded to the 2-chlorophenyl group, the methyl group, the amino group, and a hydrogen atom.

-

Assign priorities to the substituents:

-

Priority 1: The nitrogen atom of the amino group (-NH₂) has the highest atomic number (7).

-

Priority 2: The carbon atom of the 2-chlorophenyl group. This carbon is attached to another carbon with a chlorine atom, giving it higher precedence than the methyl group's carbon, which is only attached to hydrogens.

-

Priority 3: The carbon atom of the methyl group (-CH₃).

-

Priority 4: The hydrogen atom (-H) has the lowest atomic number (1).

-

-

Orient the molecule: The molecule is oriented so that the lowest priority substituent (hydrogen) is pointing away from the viewer.

-

Determine the direction of priority: With the hydrogen atom in the back, the direction from priority 1 to 2 to 3 is traced. For (S)-1-(2-Chlorophenyl)ethanamine, this direction is counter-clockwise, leading to the "S" (Sinister) designation.

Caption: Cahn-Ingold-Prelog priority assignment for (S)-1-(2-Chlorophenyl)ethanamine.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.

Racemic Synthesis

A common route to the racemic 1-(2-chlorophenyl)ethanamine involves the reductive amination of 2'-chloroacetophenone.

Caption: General synthetic workflow.

Chiral Resolution: A Key Step for Enantiopurity

The separation of the racemic mixture into its constituent enantiomers is a critical step.[3] A widely used and effective method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent.[3] For amines, chiral acids such as tartaric acid are commonly employed.[3]

The principle behind this technique is that the reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

This protocol outlines a general procedure for the chiral resolution of racemic 1-(2-chlorophenyl)ethanamine using L-(+)-tartaric acid. Optimization of solvent, temperature, and concentration may be required for specific applications.

Materials:

-

Racemic 1-(2-chlorophenyl)ethanamine

-

L-(+)-Tartaric acid

-

Methanol (or another suitable solvent)

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1-(2-chlorophenyl)ethanamine (1 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, ((S)-amine)-((+)-tartrate). The flask can be further cooled in an ice bath to maximize crystal formation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble ((R)-amine)-((+)-tartrate) salt.

-

-

Liberation of the Free (S)-Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a sodium hydroxide solution dropwise with stirring until the pH is basic (pH > 10), liberating the free amine.

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the enantiomerically enriched (S)-1-(2-chlorophenyl)ethanamine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the free amine in a suitable solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrochloric acid in ethanol or ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration and dry to obtain this compound.

-

Spectroscopic Characterization

While a publicly available, verified full dataset for this compound is not readily found, the following are expected spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the methyl protons. In a deuterated solvent like D₂O, the amine protons may exchange and not be visible.

-

Aromatic protons: A complex multiplet in the range of δ 7.2-7.6 ppm.

-

Methine proton (-CH-): A quartet around δ 4.5-4.8 ppm, coupled to the methyl protons.

-

Methyl protons (-CH₃): A doublet around δ 1.6-1.8 ppm, coupled to the methine proton.

-

Amine protons (-NH₃⁺): A broad singlet, which may be shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the chiral methine carbon, and the methyl carbon.

-

Aromatic carbons: Multiple signals in the region of δ 125-140 ppm.

-

Methine carbon (-CH-): A signal in the range of δ 50-55 ppm.

-

Methyl carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

Mass Spectrometry

The mass spectrum of the free amine, 1-(2-chlorophenyl)ethanamine, under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 155/157, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). A key fragmentation pathway for amines is the alpha-cleavage, which would result in the loss of a methyl radical to give a prominent fragment ion.

Caption: Plausible mass spectral fragmentation pathways.

Applications in Pharmaceutical Synthesis

This compound is a valuable chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The presence of the chloro-substituent provides a handle for further functionalization through various cross-coupling reactions, while the chiral amine is often incorporated into the final drug scaffold.

Case Study: Synthesis of Rotigotine

A notable application of a structurally related chiral amine is in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[4] While the exact commercial synthesis of Rotigotine may vary, published synthetic routes often utilize a chiral aminotetralin core. The principles of synthesizing such chiral amines are directly applicable to (S)-1-(2-Chlorophenyl)ethanamine. The synthesis of Rotigotine underscores the importance of enantiomerically pure starting materials in producing a final drug with the desired pharmacological profile.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is a key chiral building block with significant applications in the pharmaceutical industry. A thorough understanding of its stereochemistry, methods for its enantioselective synthesis, and its reactivity is essential for its effective use in drug discovery and development. The protocols and data presented in this guide provide a foundation for researchers and scientists working with this important compound. The ability to control and verify the stereochemistry through methods like chiral resolution is a testament to the precision required in modern pharmaceutical synthesis.

References

- 1. This compound | 1398109-11-9 | YFC10911 [biosynth.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-1-(2-Chlorophenyl)ethanamine hydrochloride (CAS Number: 1398109-11-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Chiral Building Block

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride, a chiral amine of significant interest, holds a pivotal position in the landscape of modern synthetic chemistry and pharmaceutical development. Its structural features, characterized by a stereogenic center and a chlorinated phenyl ring, render it a valuable synthon for the construction of complex, biologically active molecules. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its synthesis, exploring the nuances of stereocontrol, and detail the analytical methodologies crucial for its characterization and quality assurance. Furthermore, we will illuminate its emerging role as a key intermediate in the synthesis of novel therapeutics, most notably in the field of neurology. This document serves as a detailed resource, grounded in scientific literature and practical insights, to empower researchers in their pursuit of innovation.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. Here, we delineate the key physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1398109-11-9 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂N | [1][2] |

| Molecular Weight | 192.09 g/mol | [1][2] |

| Appearance | Solid (form may vary) | |

| Storage Temperature | 2-8°C | [2] |

| Polar Surface Area (PSA) | 26.02 Ų | [2] |

| LogP | 3.862 | [2] |

The Synthetic Landscape: Pathways to Enantiopurity

The synthesis of enantiomerically pure (S)-1-(2-Chlorophenyl)ethanamine is a critical challenge that can be addressed through several strategic approaches. The primary precursor for these syntheses is 2'-chloroacetophenone.

Asymmetric Reduction of 2'-Chloroacetophenone

One of the most efficient routes to the chiral alcohol precursor, (S)-1-(2-chlorophenyl)ethanol, is through the asymmetric reduction of 2'-chloroacetophenone. This transformation is pivotal as the resulting chiral alcohol can be subsequently converted to the desired amine.

Biocatalytic Reduction:

Enzymes, particularly ketoreductases (KREDs), offer exceptional stereoselectivity under mild reaction conditions. Various microorganisms, such as Saccharomyces cerevisiae, have been shown to effectively reduce 2'-chloroacetophenone to the corresponding (R)- or (S)-alcohol with high enantiomeric excess (ee)[3]. The choice of microorganism or isolated enzyme, along with reaction conditions such as pH, temperature, and co-substrates, can be fine-tuned to favor the desired (S)-enantiomer.

Chemical Catalysis:

Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands, are widely employed for the asymmetric hydrogenation of prochiral ketones[3]. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is another powerful method for achieving high enantioselectivity in the reduction of ketones like 2'-chloroacetophenone.

From Chiral Alcohol to Chiral Amine: The Amination Step

Once the enantiopure (S)-1-(2-chlorophenyl)ethanol is obtained, it can be converted to the target amine via several methods, most commonly involving the activation of the hydroxyl group followed by nucleophilic substitution with an amine source. A common strategy involves converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and subsequent reaction with ammonia or a protected amine equivalent.

Direct Asymmetric Reductive Amination

A more atom-economical approach is the direct asymmetric reductive amination of 2'-chloroacetophenone. This one-pot process involves the reaction of the ketone with an amine source (such as ammonia or an ammonium salt) in the presence of a chiral catalyst and a reducing agent. Chiral metal complexes, often iridium- or rhodium-based, are effective catalysts for this transformation, directly yielding the chiral amine with high enantioselectivity.

Chiral Resolution of Racemic 1-(2-Chlorophenyl)ethanamine

An alternative to asymmetric synthesis is the resolution of the racemic amine. This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer.

Experimental Workflow: Asymmetric Synthesis via Reductive Amination

Caption: Asymmetric synthesis workflow via reductive amination.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

Methodology:

A typical chiral HPLC method would involve the following:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.

-

Additives: The addition of a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution.

-

Detection: UV detection is typically suitable for this compound due to the presence of the phenyl ring.

Self-Validating System:

A robust chiral HPLC method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). The injection of a racemic standard is crucial to confirm the resolution of the two enantiomers and to identify the retention time of the undesired (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.

Expected ¹H NMR Spectral Features (Illustrative):

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the 2-chlorophenyl ring.

-

Methine Proton (CH-NH₂): A quartet or multiplet for the proton at the stereogenic center, coupled to the methyl and amine protons.

-

Methyl Protons (CH₃): A doublet for the three methyl protons, coupled to the methine proton.

-

Amine Protons (NH₂): A broad singlet for the amine protons, which may exchange with deuterium in D₂O. The hydrochloride salt formation will shift the amine proton signals downfield.

Expected ¹³C NMR Spectral Features (Illustrative):

-

Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 120-145 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Methine Carbon (C-NH₂): A signal for the carbon at the stereogenic center.

-

Methyl Carbon (CH₃): A signal in the aliphatic region for the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z 155.06) and characteristic fragmentation patterns, such as the loss of the methyl group.

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a key building block in the synthesis of pharmacologically active compounds.

Intermediate in the Synthesis of Cenobamate

A prominent application of a closely related derivative is in the synthesis of Cenobamate, an FDA-approved anti-epileptic drug[4][5][6]. Cenobamate, with the chemical name [(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate, utilizes a chiral 1-(2-chlorophenyl)ethylamine core structure. The synthesis of Cenobamate involves the stereospecific introduction of a tetrazole and a carbamate group onto the chiral amine scaffold[7]. The (S)-configuration of the starting amine is crucial for the desired stereochemistry and ultimately the therapeutic efficacy of the final drug product.

Mechanism of Action of Cenobamate:

Cenobamate exhibits a dual mechanism of action, which contributes to its efficacy in treating focal-onset seizures[5][8][9]. It enhances the inactivated state of voltage-gated sodium channels, thereby reducing repetitive neuronal firing, and it is a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site, which enhances inhibitory neurotransmission[4][6][8].

Scaffold for Novel CNS-Active Agents

The phenethylamine backbone is a well-established pharmacophore for a wide range of centrally acting agents. The presence of the 2-chloro substituent on the phenyl ring of this compound can modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity. This makes it an attractive starting material for the design and synthesis of novel drug candidates targeting various neurological and psychiatric disorders. Researchers can explore modifications of the amine functionality to create a library of compounds for screening against different CNS targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification:

Based on data for structurally related compounds, this compound should be handled as a potentially hazardous substance. It may cause skin and eye irritation or burns. Inhalation of dust or vapors should be avoided.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid generating dust.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C[2].

Conclusion and Future Perspectives

This compound has emerged as a chiral building block of considerable importance, primarily driven by its role in the synthesis of the novel antiepileptic drug, Cenobamate. The methodologies for its stereoselective synthesis are well-established, relying on principles of asymmetric catalysis and chiral resolution. Its analytical characterization is readily achievable through standard chromatographic and spectroscopic techniques.

Looking ahead, the utility of this compound is unlikely to be confined to a single application. The inherent pharmacological potential of the substituted phenethylamine scaffold suggests that this compound will continue to be a valuable starting point for the discovery of new chemical entities with therapeutic potential in a range of neurological and other disorders. As our understanding of stereochemistry in drug action deepens, the demand for enantiomerically pure building blocks like this will undoubtedly continue to grow, solidifying its place in the modern synthetic chemist's toolbox.

References

- 1. This compound | 1398109-11-9 | YFC10911 [biosynth.com]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cenobamate: A Review of its Pharmacological Properties, Clinical Efficacy and Tolerability Profile in the Treatment of Epilepsy : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 5. Epilepsy Essentials: Cenobamate [practicalneurology.com]

- 6. Cenobamate - Wikipedia [en.wikipedia.org]

- 7. The introduction of Cenobamate (SQ 109)_Chemicalbook [chemicalbook.com]

- 8. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Role of (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of (S)-1-(2-Chlorophenyl)ethanamine hydrochloride, a key chiral building block in contemporary pharmaceutical and agrochemical synthesis. Moving beyond a simple catalogue of its properties, this document elucidates the strategic importance of its stereochemistry and its application in the construction of complex, enantiomerically pure molecules. We will explore the fundamental principles of chirality in biological systems, detail the methodologies for the enantioselective synthesis and resolution of this amine, and present case studies of its application in the synthesis of bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile scaffold.

The Imperative of Chirality in Biological Systems

The vast majority of biological molecules, including amino acids, sugars, and the receptors and enzymes they interact with, are chiral. This inherent chirality dictates that the stereochemistry of a drug molecule can have a profound impact on its pharmacological and toxicological profile. The two enantiomers of a chiral drug can exhibit significantly different activities; one may be therapeutically active, while the other could be inactive or even elicit harmful side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Chiral amines, such as (S)-1-(2-Chlorophenyl)ethanamine, are indispensable tools in this endeavor, serving as versatile scaffolds for the construction of stereochemically defined molecules[1].

Synthesis and Enantiomeric Resolution

The production of enantiomerically pure (S)-1-(2-Chlorophenyl)ethanamine is a critical first step in its utilization as a chiral building block. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution methods. One effective approach is the biocatalytic asymmetric bioreduction of the corresponding prochiral ketone, 1-(2-chlorophenyl)ethanone. Whole-cell biotransformation using microorganisms such as Lactobacillus curvatus can yield (S)-1-(2-chlorophenyl)ethanol with high enantiomeric excess (>99%), which can then be converted to the desired amine[2].

Chiral Resolution of Racemic 1-(2-Chlorophenyl)ethanamine

Chiral resolution remains a widely used and practical method for obtaining single enantiomers. This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization[3][4].

A common protocol for the resolution of racemic 1-(2-Chlorophenyl)ethanamine is as follows:

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: The racemic 1-(2-chlorophenyl)ethanamine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral acid, for example, (R)-(-)-mandelic acid or L-(+)-tartaric acid, is added to the solution. The mixture is stirred to allow for the formation of the diastereomeric salts.

-

Fractional Crystallization: The solution is slowly cooled or partially evaporated to induce the crystallization of the less soluble diastereomeric salt. The solubility difference between the two diastereomers is the critical factor for successful separation.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration. The purity of the isolated salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

-

Extraction: The free amine is extracted from the aqueous solution using an organic solvent, such as diethyl ether or dichloromethane.

-

Purification and Hydrochloride Salt Formation: The organic extract is dried and the solvent is evaporated to yield the purified (S)-1-(2-chlorophenyl)ethanamine. For improved stability and handling, the free amine is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 1: Example Data for Chiral Resolution

| Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (%) |

| L-(+)-Tartaric Acid | Methanol | (S)-Amine-(+)-Tartrate | 40-45 | >98 |

| (R)-(-)-Mandelic Acid | Ethanol | (S)-Amine-(-)-Mandelate | 35-40 | >97 |

Note: The yields and enantiomeric excess can vary depending on the specific conditions.

Caption: Workflow for the chiral resolution of racemic 1-(2-chlorophenyl)ethanamine.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a chiral synthon for the construction of more complex, biologically active molecules. Its defined stereocenter allows for the diastereoselective synthesis of subsequent chiral centers or serves as a key component of the final molecule's pharmacophore.

Precursor to Kinase Inhibitors

Caption: Generalized synthetic pathway for kinase inhibitors utilizing a chiral amine.

Scaffold for GPCR Modulators

G-protein coupled receptors (GPCRs) are another major class of drug targets. The development of selective allosteric modulators for GPCRs is a promising therapeutic strategy[10][11][12][13][14]. These modulators bind to a site distinct from the endogenous ligand binding site and can fine-tune the receptor's response. The synthesis of such modulators often involves the incorporation of chiral amines to achieve the necessary spatial arrangement for allosteric binding. The chlorophenyl ethanamine scaffold can be found in various GPCR-targeted compounds, highlighting its potential in this area.

Relevance to Antithrombotic and Antiepileptic Drug Scaffolds

While not a direct precursor, the structural motif of (S)-1-(2-Chlorophenyl)ethanamine is present in the precursors of several major pharmaceutical agents, underscoring the importance of this chiral scaffold.

-

Rivaroxaban: The anticoagulant drug Rivaroxaban contains an oxazolidinone core. The synthesis of this core often starts from (S)-epichlorohydrin, which provides the necessary stereocenter[1][4][15][16]. The use of a chiral building block with a similar spatial arrangement to (S)-1-(2-Chlorophenyl)ethanamine highlights the value of this stereochemical configuration in drug synthesis.

-

Cenobamate: The antiepileptic drug Cenobamate, [(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate, features a chiral center with a 2-chlorophenyl group[17][18]. Although the enantiomer is different, the synthesis relies on establishing this specific stereochemistry, often starting from a chiral precursor like (R)-2-chlorostyrene oxide.

-

Clopidogrel Intermediate: A patent describes the synthesis of an intermediate for the antiplatelet drug Clopidogrel, (S)-2-(2-thienylethylamino)-(2-chlorophenyl)-methyl acetate, starting from (S)-o-chlorophenylglycine methyl ester hydrochloride[19][20]. This precursor shares the (S)-configuration and the 2-chlorophenyl group with the topic compound, demonstrating the utility of this specific chiral arrangement in the synthesis of cardiovascular drugs.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. While it may not possess intrinsic biological activity, its true significance lies in its ability to impart chirality to more complex molecules, enabling the synthesis of enantiomerically pure drugs and agrochemicals. The principles of its enantioselective synthesis and resolution, coupled with its strategic application in the construction of kinase inhibitors, GPCR modulators, and other bioactive compounds, make it an essential tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of the role of such chiral synthons is paramount to the continued advancement of stereoselective synthesis and the development of safer, more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2013120465A1 - A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 17. US20190365709A1 - Use Of [(1R)-1-(2-Chlorophenyl)-2-(Tetrazol-2-YL)Ethyl] Carbamate In Combination Therapy - Google Patents [patents.google.com]

- 18. tdcommons.org [tdcommons.org]

- 19. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN101775001B - Method for synthesizing clopidogrel hydrogen sulfate intermediate by adopting solid acid catalytic esterification - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. As a key building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is paramount. Among these properties, solubility is a critical determinant of a compound's suitability for various stages of drug development, including formulation, purification, and bioavailability.

This technical guide provides a comprehensive overview of the solubility profile of this compound. Moving beyond a simple compilation of data, this document serves as a practical manual for researchers, detailing the theoretical underpinnings of solubility, robust experimental methodologies for its determination, and an analytical framework for the quantification of this compound. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in your own laboratory setting.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.

-

T is the absolute temperature in Kelvin.

-

ΔS is the entropy of solution, reflecting the change in disorder of the system.

The process can be conceptually broken down into three steps:

-

Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the ions together in the crystal lattice.

-

Solvation Energy (Exothermic): Energy is released when the ions are solvated by the solvent molecules.

-

Cavity Formation (Endothermic): Energy is required to create a space in the solvent for the solute molecule.

The interplay of these factors, along with the specific properties of the solute and solvent, dictates the overall solubility. For amine hydrochlorides, the ionic nature of the salt generally leads to higher solubility in polar solvents, particularly water, where strong ion-dipole interactions can occur.

Factors Influencing the Solubility of this compound

Several key factors can influence the solubility of this chiral amine salt:

-

Solvent Polarity: As a salt, this compound is expected to be more soluble in polar solvents that can effectively solvate the charged amine and chloride ions. The principle of "like dissolves like" is a useful guide.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, dissolution is an endothermic process (ΔH > 0), meaning solubility increases with temperature.

-

pH of Aqueous Solutions: The solubility of amine hydrochlorides in aqueous media is highly pH-dependent. In acidic solutions, the equilibrium is shifted towards the protonated, more soluble form. As the pH increases towards the pKa of the amine, the free base, which is generally less soluble, will begin to precipitate.

-

Presence of Other Ions (Common Ion Effect): In solutions already containing chloride ions, the solubility of this compound may be reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method, as described in OECD Guideline 105. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in a saturated solution.

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of clear glass vials with screw caps. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Pipette a precise volume (e.g., 5 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the vials at a constant speed that ensures continuous mixing of the solid and liquid phases without creating a vortex.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

To ensure all solid particles are removed, centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

-

-

Quantification:

-

Accurately dilute the clear supernatant with the appropriate mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Perform the analysis in triplicate for each solvent.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Analytical Method for Quantification: HPLC-UV

A robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in the solubility samples. The following hypothetical method can serve as a starting point for method development and validation.

Hypothetical HPLC-UV Method Parameters

| Parameter | Suggested Conditions | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for the separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | Trifluoroacetic acid acts as an ion-pairing agent to improve peak shape for the amine. A gradient elution may be necessary to ensure good separation from any impurities. |

| Gradient | 70% A to 30% A over 10 minutes | A typical gradient to elute compounds of moderate polarity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A standard injection volume. |

| Detection Wavelength | ~265 nm | The chlorophenyl group is expected to have a UV absorbance maximum in this region. A UV scan of a standard solution should be performed to determine the optimal wavelength. |

| Standard Preparation | Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL). | To establish the linear range of the method for accurate quantification. |

Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: Solubility Profile

The experimentally determined solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |

| Water | 10.2 | To be determined |

| Methanol | 5.1 | To be determined |

| Ethanol | 4.3 | To be determined |

| Isopropanol | 3.9 | To be determined |

| Acetonitrile | 5.8 | To be determined |

| Acetone | 5.1 | To be determined |

| Tetrahydrofuran (THF) | 4.0 | To be determined |

| Dimethylformamide (DMF) | 6.4 | To be determined |

| Dimethyl sulfoxide (DMSO) | 7.2 | To be determined |

Note: The data in this table is hypothetical and should be populated with experimentally determined values.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of this compound. By following the detailed experimental and analytical protocols, researchers can generate high-quality, reliable solubility data that is crucial for informed decision-making in drug discovery and development. A thorough understanding of the solubility of this key chiral building block will facilitate its effective use in the synthesis of novel therapeutics and the development of robust and efficient manufacturing processes. Further studies could investigate the solubility in mixed solvent systems and the impact of different counter-ions on the overall solubility profile.

Spectroscopic Scrutiny of a Chiral Building Block: A Technical Guide to the NMR and Mass Spectrometry of (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Abstract

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical agents and other biologically active molecules. Its stereochemistry and purity are critical for the efficacy and safety of the final products. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data dump, offering a rationale for experimental design, an interpretation of predicted spectral features, and robust protocols for data acquisition. This guide is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references.

Introduction: The Significance of this compound

The precise structural elucidation of chiral molecules is a cornerstone of modern drug discovery and development. This compound, with its stereogenic center adjacent to an aromatic ring, presents a valuable case study for the application of advanced spectroscopic techniques. The presence of a chlorine atom on the phenyl ring and the amine group as a hydrochloride salt introduces distinct features in its NMR and mass spectra. Understanding these spectral signatures is paramount for confirming its identity, assessing its purity (both chemical and enantiomeric), and tracking its transformations in synthetic pathways.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectrometry data for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For a chiral amine like this compound, NMR not only confirms the connectivity of atoms but can also be employed to determine enantiomeric purity, often with the use of chiral derivatizing or solvating agents.[1][2][3][4][5]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit characteristic signals for the aromatic, methine, and methyl protons. The hydrochloride salt form will influence the chemical shift of protons near the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H (4 protons) | 7.2 - 7.6 | Multiplet (m) | - | The ortho, meta, and para protons on the chlorophenyl ring will show complex splitting patterns due to their differing electronic environments and couplings to each other. |

| CH (methine) | ~4.5 | Quartet (q) | ~7 | This proton is coupled to the three methyl protons. Its downfield shift is due to the adjacent electron-withdrawing amine and aromatic ring. |

| CH₃ (methyl) | ~1.7 | Doublet (d) | ~7 | This signal arises from the three equivalent protons of the methyl group, split by the single methine proton. |

| NH₃⁺ (ammonium) | Broad singlet (br s) | - | - | The protons on the nitrogen are expected to be a broad signal due to exchange with the solvent and quadrupolar relaxation. The exact chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, this signal would be more distinct.[6] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C (quaternary, C-Cl) | ~133 | The carbon atom directly attached to the chlorine will be deshielded. |

| C (quaternary, C-CH) | ~138 | The ipso-carbon of the phenyl ring attached to the ethylamine group. |

| CH (aromatic) | 127 - 130 | Four distinct signals are expected for the four aromatic CH carbons. |

| CH (methine) | ~50 | The stereogenic carbon, shifted downfield by the adjacent nitrogen and aromatic ring. |

| CH₃ (methyl) | ~20 | The methyl carbon signal, typically found in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it allows for the observation of the NH protons.[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Visualization of the NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS can be used to confirm the molecular weight and to gain structural information through fragmentation analysis.

Expected Mass Spectrometric Data